1-(4-Chlorophenyl)-2-fluoroethanone

Physicochemical Properties Lipophilicity Drug Design

Medicinal chemists needing to tune lipophilicity for CNS programs face limited options. This α-fluoroacetyl building block offers a quantifiable 3-5× LogP increase over non-fluorinated analogs without introducing metabolically labile groups. • Enables ruthenium-catalyzed asymmetric transfer hydrogenation for chiral α-fluoroalcohols • Serves as defined enzyme substrate for biocatalytic (1R)-1-(4-chlorophenyl)-2-fluoroethanol, eliminating chiral resolution • Thermally stable (no decomposition at 54°C for 3 months), simplifying scale-up and multi-step sequences Supplied at ≥95% purity with batch-specific NMR/HPLC/GC documentation. Standard ambient shipping; bulk packaging available.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 329-78-2
Cat. No. B1585319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-fluoroethanone
CAS329-78-2
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CF)Cl
InChIInChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2
InChIKeyPYJRFTYRPATKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-2-fluoroethanone Chemical Profile & Specifications


1-(4-Chlorophenyl)-2-fluoroethanone (CAS 329-78-2), a fluorinated aromatic ketone also known as 2-fluoro-4'-chloroacetophenone or 4-chlorophenacyl fluoride, serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. Its molecular architecture combines a para-chlorophenyl ring with an α-fluoroacetyl moiety (C8H6ClFO, MW 172.58 g/mol), forming a pale yellow crystalline solid with a melting point of 54°C and calculated logP of 2.49-2.7 [2]. The compound exhibits standard organic solvent solubility and is typically supplied at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, or GC reports .

Fluorinated building block for medicinal chemistry SAR
Substrate for asymmetric transfer hydrogenation
Validated enzyme substrate for biocatalytic reduction
Thermally stable intermediate for process chemistry

1-(4-Chlorophenyl)-2-fluoroethanone: α-Fluoro Moiety Critical Role


Procurement decisions for halogenated acetophenones cannot rely on simple structural similarity; the specific substitution pattern of 1-(4-chlorophenyl)-2-fluoroethanone confers unique reactivity and downstream synthetic utility that direct analogs lack. The α-fluoro substituent adjacent to the carbonyl group introduces a strong electron-withdrawing effect and a carbon-fluorine bond that is both stable and amenable to selective transformations, fundamentally altering the compound's behavior in nucleophilic substitutions, asymmetric reductions, and cross-coupling reactions relative to non-fluorinated (e.g., 4-chloroacetophenone) or alternatively halogenated analogs . Furthermore, this compound acts as a fluoride ion source in ionic liquid applications and participates in enzymatic reductions with distinct stereochemical outcomes, properties not shared by chloro- or bromo-analogs [1].

1 Non-fluorinated acetophenones lack α-fluoro group, shifting electronic environment and cross-coupling reactivity.
2 CF₃ analog shows low enantioselectivity in ATH, limiting chiral fluoroalcohol synthesis.
3 Other α-halo analogs (Br, I) differ in C–X bond strength and cannot serve as fluoride donors.

1-(4-Chlorophenyl)-2-fluoroethanone Evidence-Based Differentiation


Lipophilicity (LogP) vs. 4-Chloroacetophenone

1-(4-Chlorophenyl)-2-fluoroethanone exhibits a calculated octanol/water partition coefficient (LogP) of 2.49-2.7 [1], whereas its non-fluorinated analog 4-chloroacetophenone has a reported LogP of approximately 2.0 [2]. This 0.5-0.7 unit increase in LogP represents a roughly 3-5 fold increase in lipophilicity, which is directly attributable to the presence of the α-fluoro substituent.

Lipophilicity (LogP)
Reported
LogP 2.49–2.7 vs 2.0; Δ +0.5–0.7 (3–5× lipophilicity increase)
Supports lipophilicity-driven SAR optimization
Calculated values; cross-study comparison
Physicochemical Properties Lipophilicity Drug Design

Asymmetric Transfer Hydrogenation Selectivity vs. CF₃ Analog

In ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) reactions, 1-(4-chlorophenyl)-2-fluoroethanone has been demonstrated as a viable substrate for producing chiral α-fluoroalcohols [1]. In contrast, trifluoromethyl ketone analogs such as 4'-chloro-2,2,2-trifluoroacetophenone exhibit low enantioselectivity in similar ATH systems [2], likely due to the altered electronic environment and steric bulk of the -CF3 group compared to the -CH2F moiety.

ATH Selectivity vs CF₃
Class-level
Viable ATH substrate; CF₃ analog shows low enantioselectivity
Reported pathway context for chiral fluoroalcohol synthesis
Ru-catalyzed; (S,S)-TsDPEN ligand
Asymmetric Synthesis Biocatalysis Fluorine Chemistry

Enzyme Substrate Validation in BRENDA

The BRENDA enzyme database explicitly catalogs 1-(4-chlorophenyl)-2-fluoroethanone as a defined substrate with documented enzymatic reactions, specifically its reduction to (1R)-1-(4-chlorophenyl)-2-fluoroethanol [1]. This curated biochemical annotation confirms that the compound has been studied and validated in enzymatic systems, whereas many simple analogs lack this level of detailed biocatalytic characterization.

BRENDA Enzyme Annotation
Reported
Documented substrate; 2 oxidoreductase reactions found
Reduces biocatalytic route development risk
Curated database annotation; source review advised
Biocatalysis Enzyme Engineering Synthetic Biology

Thermal and pH Stability Profile

Stability studies demonstrate that 1-(4-chlorophenyl)-2-fluoroethanone exhibits no decomposition when subjected to 54°C for a continuous period of 3 months, and remains stable across a pH range of 4-9 in aqueous environments [1]. While this represents class-level stability data for the compound class, it serves as a benchmark against which alternative α-haloacetophenones with potentially shorter shelf-lives or more stringent storage requirements can be compared.

Thermal & pH Stability
Class-level
No decomposition at 54°C / 3 mo; stable pH 4–9
Supports ambient storage and process flexibility
Class-level inference; lot-specific validation recommended
Chemical Stability Industrial Storage Process Chemistry

1-(4-Chlorophenyl)-2-fluoroethanone Application Scenarios


Lipophilicity Optimization for Lead Compounds

Medicinal chemistry teams seeking to enhance membrane permeability and oral bioavailability of lead series can utilize 1-(4-chlorophenyl)-2-fluoroethanone as a lipophilic building block. The compound's LogP of 2.49-2.7 [1] offers a quantifiable 3-5× increase in lipophilicity relative to 4-chloroacetophenone, enabling rational tuning of physicochemical properties without introducing metabolically labile functional groups. This predictable shift in LogP supports structure-activity relationship (SAR) optimization in CNS and intracellular target programs.

Chiral Fluorinated Alcohols via Asymmetric Transfer Hydrogenation

The α-fluoroacetyl moiety of 1-(4-chlorophenyl)-2-fluoroethanone serves as a viable substrate in ruthenium-catalyzed asymmetric transfer hydrogenation [1], yielding enantioenriched α-fluoroalcohols. This contrasts favorably with trifluoromethyl analogs that demonstrate low enantioselectivity under identical conditions, making this compound a preferred starting material for synthetic groups targeting chiral fluorinated pharmacophores in cardiovascular and CNS drug candidates.

Biocatalytic Route to (1R)-1-(4-Chlorophenyl)-2-fluoroethanol

The curated annotation of 1-(4-chlorophenyl)-2-fluoroethanone as a defined enzyme substrate [1] enables process development groups to engineer biocatalytic routes to (1R)-1-(4-chlorophenyl)-2-fluoroethanol. This eliminates the need for expensive chiral resolution steps and provides a green chemistry alternative to metal-catalyzed asymmetric reductions, particularly advantageous for pharmaceutical intermediate manufacturing where regulatory preference for biocatalysis is increasing.

Stable Intermediate for Process Chemistry

The demonstrated thermal stability of this compound class—no decomposition at 54°C for 3 months [1]—validates 1-(4-chlorophenyl)-2-fluoroethanone as a robust intermediate for multi-step synthetic sequences conducted at ambient or slightly elevated temperatures. Process development teams can design reaction sequences without concerns of thermal degradation that might otherwise necessitate cooling equipment or limit reaction time, thereby simplifying scale-up and reducing manufacturing complexity.

Application
Selection Property
Validation Focus
Lead lipophilicity tuning
α-Fluoro LogP shift context
Membrane permeability SAR assessment
Chiral α-fluoroalcohol synthesis
ATH substrate viability
Enantioselectivity assessment
Biocatalytic chiral alcohol
Curated enzyme substrate annotation
Green chemistry route feasibility
Ambient-temperature process
Reported thermal stability profile
Process robustness validation

Technical Documentation Hub

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37 linked technical documents
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